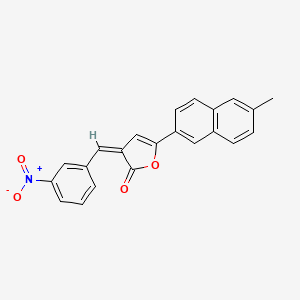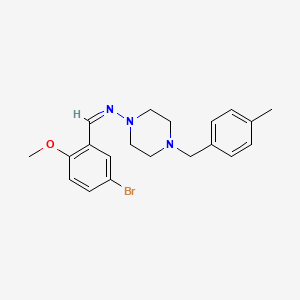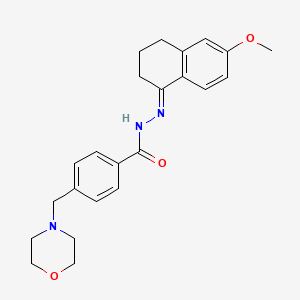![molecular formula C16H11IN2O3 B5916643 1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime] is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MIID or Indoximod, and it belongs to the class of indoleamine 2,3-dioxygenase (IDO) inhibitors.
作用機序
MIID works by inhibiting the activity of IDO, an enzyme that catalyzes the breakdown of tryptophan into kynurenine. By inhibiting IDO, MIID can increase the levels of tryptophan and decrease the levels of kynurenine. This shift in the tryptophan-kynurenine pathway can lead to the activation of immune cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
MIID has been shown to have several biochemical and physiological effects. In preclinical studies, MIID has been shown to increase the levels of tryptophan and decrease the levels of kynurenine in the blood and tumors of mice. MIID has also been shown to enhance the immune response to cancer cells and reduce tumor growth in mouse models of cancer.
実験室実験の利点と制限
One advantage of MIID is its specificity for IDO. MIID does not inhibit other enzymes in the tryptophan-kynurenine pathway, which reduces the risk of off-target effects. However, MIID's potency can vary depending on the cell type and experimental conditions, which can make it challenging to optimize dosing and efficacy.
将来の方向性
There are several future directions for research on MIID. One direction is to investigate its potential applications in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential applications in other diseases, such as infectious diseases or neurodegenerative diseases. Finally, further studies are needed to optimize the dosing and efficacy of MIID in preclinical and clinical settings.
Conclusion:
In conclusion, MIID is a promising compound with potential applications in cancer immunotherapy and the treatment of autoimmune diseases. Its specificity for IDO and its ability to enhance the immune response to cancer cells make it an attractive candidate for further research. However, more studies are needed to optimize its dosing and efficacy and explore its potential applications in other diseases.
合成法
The synthesis of MIID involves the reaction of 1-methyl-1H-indole-2,3-dione with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final product is obtained by purification through column chromatography.
科学的研究の応用
MIID has been extensively studied for its potential applications in cancer immunotherapy. IDO is an enzyme that is overexpressed in many types of cancer, and it plays a crucial role in suppressing the immune system's response to tumors. By inhibiting IDO, MIID can enhance the immune response to cancer cells and improve the efficacy of immunotherapies.
MIID has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In these diseases, the immune system attacks the body's own tissues, leading to inflammation and tissue damage. By inhibiting IDO, MIID can suppress the immune response and reduce inflammation.
特性
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKHCRFTZVVMR-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3I)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3I)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)


![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)